

The Development of Turletricin (SF001/EL219): A Next-Generation Polyene Antifungal

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Compound of Interest

Compound Name: *Turletricin*

Cat. No.: *B15559468*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Turletricin, also known as SF001 and more recently as EL219, is a novel, rationally designed polyene antifungal agent developed to address the significant toxicity, particularly nephrotoxicity, associated with the long-standing and potent antifungal, amphotericin B (AmB). [1][2][3] Developed by Sfunga Therapeutics, now Elion Therapeutics, **Turletricin** is a derivative of AmB engineered for selective binding to fungal ergosterol over human cholesterol, the interaction responsible for AmB's deleterious side effects. [1][4] Currently in Phase 1 clinical development, **Turletricin** has demonstrated a promising preclinical profile with potent, broad-spectrum fungicidal activity and a significantly improved safety profile. [5][6] This technical guide provides a comprehensive overview of the development history of **Turletricin**, detailing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.

Introduction: The Unmet Need and the Emergence of Turletricin

Invasive fungal infections (IFIs) pose a significant and growing threat to immunocompromised individuals, with high morbidity and mortality rates. [2] For decades, amphotericin B has been a cornerstone of anti-fungal therapy due to its broad spectrum of activity and fungicidal nature. [7] However, its clinical utility is often limited by severe, dose-dependent toxicities, most notably

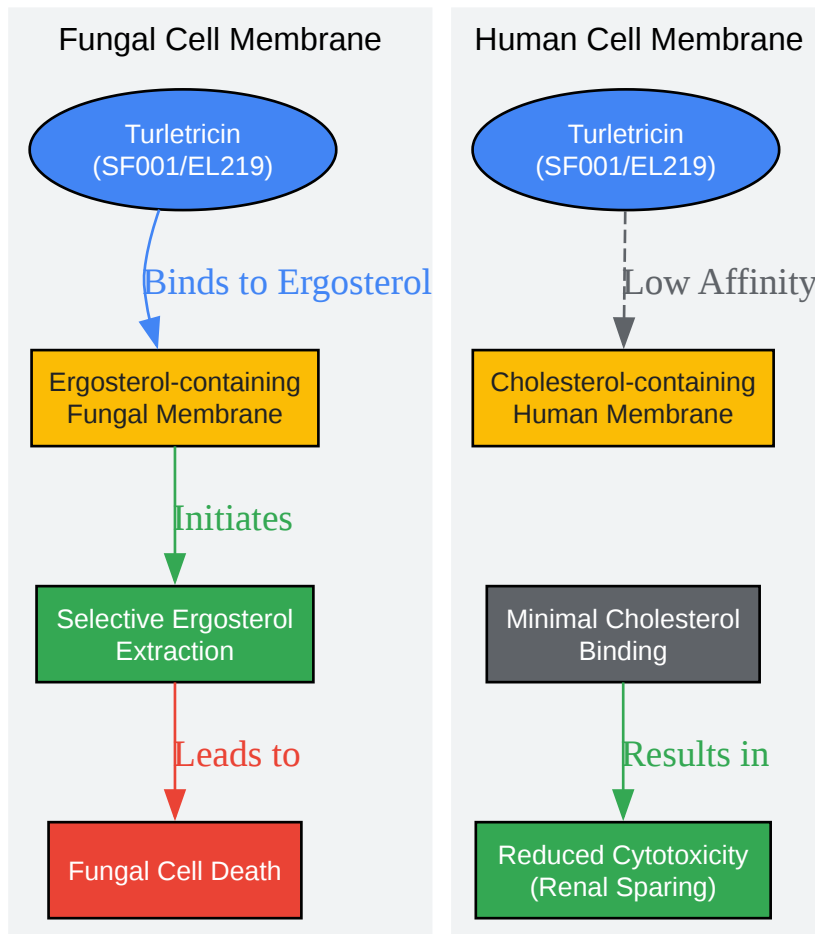
kidney damage, earning it the moniker "amphoterrible."^[8]^[9] This toxicity stems from its binding to cholesterol in mammalian cell membranes, mirroring its mechanism of action against fungi where it binds to ergosterol.^[4]

Recognizing this critical unmet need, researchers embarked on a rational drug design campaign to create a next-generation polyene with the potent antifungal properties of AmB but without its debilitating toxicity. This effort led to the development of **Turletricin** (AM-2-19, SF001, EL219).^[4] The investigational new drug (IND) application for **Turletricin** was filed in May 2023.^[10] In the same year, it received both Qualified Infectious Disease Product (QIDP) and Fast Track designations from the U.S. Food and Drug Administration (FDA) for the treatment of invasive aspergillosis and for early empiric antifungal therapy in cases of presumed invasive fungal disease.^[6]^[10]

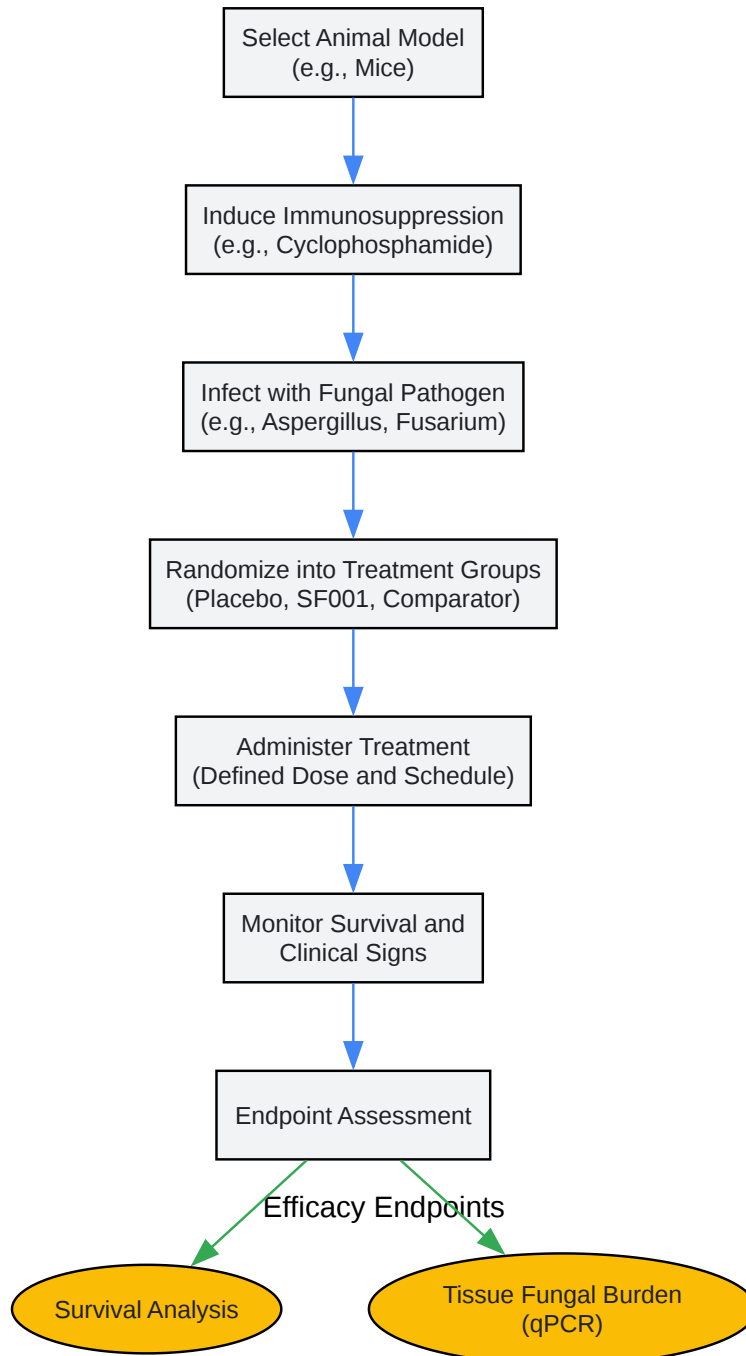
Mechanism of Action: Selective Ergosterol Extraction

The foundational principle behind **Turletricin**'s improved safety profile is its high selectivity for fungal ergosterol over human cholesterol.^[4]^[10] While Amphotericin B acts as an indiscriminate "sterol sponge," extracting both ergosterol from fungal membranes and cholesterol from human cell membranes, **Turletricin** was engineered to preferentially bind and extract ergosterol.^[1]^[4] This selective action disrupts the integrity of the fungal cell membrane, leading to cell death, while leaving human cells largely unharmed.^[4]

Mechanism of Action: Turtleticin's Selective Ergosterol Binding



Preclinical In Vivo Efficacy Study Workflow



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